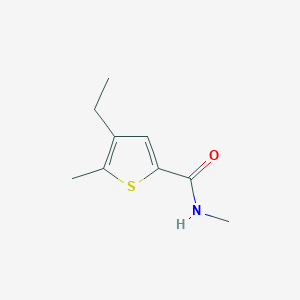
N-(2-fluorophenyl)-2-(2-oxoazocan-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-fluorophenyl)-2-(2-oxoazocan-1-yl)acetamide, commonly known as FOA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the study of protein function and regulation. FOA is a small molecule that is able to selectively inhibit the activity of certain enzymes, making it a valuable tool for investigating the roles of these enzymes in various biological processes. In
作用機序
FOA works by binding to the active site of UPRT, preventing the enzyme from catalyzing the conversion of uracil to uridine monophosphate (UMP). This leads to a depletion of nucleotides and a subsequent inhibition of DNA and RNA synthesis, ultimately resulting in cell death.
Biochemical and Physiological Effects:
FOA has been shown to have significant biochemical and physiological effects on cells and organisms. Inhibition of UPRT activity by FOA leads to a depletion of nucleotides and a subsequent inhibition of DNA and RNA synthesis, which can result in cell death. FOA has also been shown to have anti-tumor effects in certain cancer cell lines, likely due to its ability to inhibit nucleotide synthesis.
実験室実験の利点と制限
FOA has several advantages as a tool for scientific research. It is a small molecule that is easy to synthesize and purify, and it is able to selectively inhibit UPRT activity without affecting other enzymes or cellular processes. However, there are also limitations to the use of FOA in lab experiments. It has been shown to have off-target effects on certain enzymes, and its effects on cellular processes may vary depending on the cell type and experimental conditions.
将来の方向性
There are several future directions for research on FOA and its applications in scientific research. One area of interest is the development of more selective inhibitors of UPRT activity, which would allow for more precise investigation of the roles of this enzyme in various biological systems. Additionally, there is potential for the use of FOA in the development of new cancer therapies, as its ability to inhibit nucleotide synthesis may be effective in targeting cancer cells. Further research is needed to fully understand the mechanisms of action and potential applications of FOA in scientific research.
合成法
FOA can be synthesized using a multistep procedure that involves the reaction of 2-fluoroaniline with ethyl 2-oxoazocane-1-carboxylate, followed by the addition of acetic anhydride and hydrochloric acid. The resulting product is purified by recrystallization to obtain FOA in its final form.
科学的研究の応用
FOA has been widely used in scientific research as a tool for studying protein function and regulation. Specifically, FOA is able to inhibit the activity of the enzyme uracil phosphoribosyltransferase (UPRT), which is involved in the salvage pathway for the synthesis of nucleotides. By selectively inhibiting UPRT activity, FOA can be used to study the effects of nucleotide depletion on cellular processes and to investigate the roles of UPRT in various biological systems.
特性
IUPAC Name |
N-(2-fluorophenyl)-2-(2-oxoazocan-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O2/c16-12-7-4-5-8-13(12)17-14(19)11-18-10-6-2-1-3-9-15(18)20/h4-5,7-8H,1-3,6,9-11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUAGKONIJQUCBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(C(=O)CC1)CC(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-2-(2-oxoazocan-1-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![N-[(2-fluorophenyl)methyl]-N-methylpyridine-2-carboxamide](/img/structure/B7512625.png)
![N-[(2-fluorophenyl)methyl]-4-hydroxy-N-methylbenzamide](/img/structure/B7512626.png)

![methyl N-[2-(azepan-1-yl)-2-oxoethyl]-N-methylcarbamate](/img/structure/B7512644.png)

